

N-(2-Aminoethyl)acetamide CAS number 1001-53-2

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-(2-Aminoethyl)acetamide**

Cat. No.: **B091136**

[Get Quote](#)

An In-depth Technical Guide to **N-(2-Aminoethyl)acetamide** (CAS: 1001-53-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminoethyl)acetamide, registered under CAS number 1001-53-2, is an organic compound featuring both a primary amine and an acetamide functional group linked by an ethylene bridge.^[1] Also known by synonyms such as N-Acetylethylenediamine and 2-acetamidoethylamine, it serves as a versatile building block in organic synthesis.^{[1][2]} Its bifunctional nature allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, polymers, and specialty chemicals.^{[2][3]} At room temperature, it typically appears as a white to off-white or yellow crystalline solid that is hygroscopic and soluble in water and various organic solvents.^{[1][2][4]} This guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, applications, and safety protocols.

Physicochemical and Spectroscopic Data

The physical and chemical properties of **N-(2-Aminoethyl)acetamide** are summarized below. This data is essential for its handling, storage, and application in experimental settings.

Physical and Chemical Properties

Property	Value	Source(s)
CAS Number	1001-53-2	[1]
Molecular Formula	C ₄ H ₁₀ N ₂ O	[1] [5]
Molecular Weight	102.14 g/mol	[5] [6]
Appearance	White to yellow crystalline solid	[4]
Melting Point	50 °C	[1] [4] [6] [7]
Boiling Point	128 °C at 3 mmHg	[1] [4] [6] [7]
Density	1.066 g/mL at 25 °C	[1] [4] [6] [7]
Refractive Index (n _{20/D})	1.485	[1] [4] [6] [7]
Flash Point	>110 °C (>230 °F)	[1] [6] [7]
Vapor Pressure	0.0021 mmHg at 25 °C	[1]
Solubility	Soluble in Water, DMSO (Slightly), Methanol	[4] [7]
pKa	Not explicitly found	
LogP	0.17240	[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **N-(2-Aminoethyl)acetamide**. While a comprehensive public database of its spectra is limited, typical data points are referenced below.

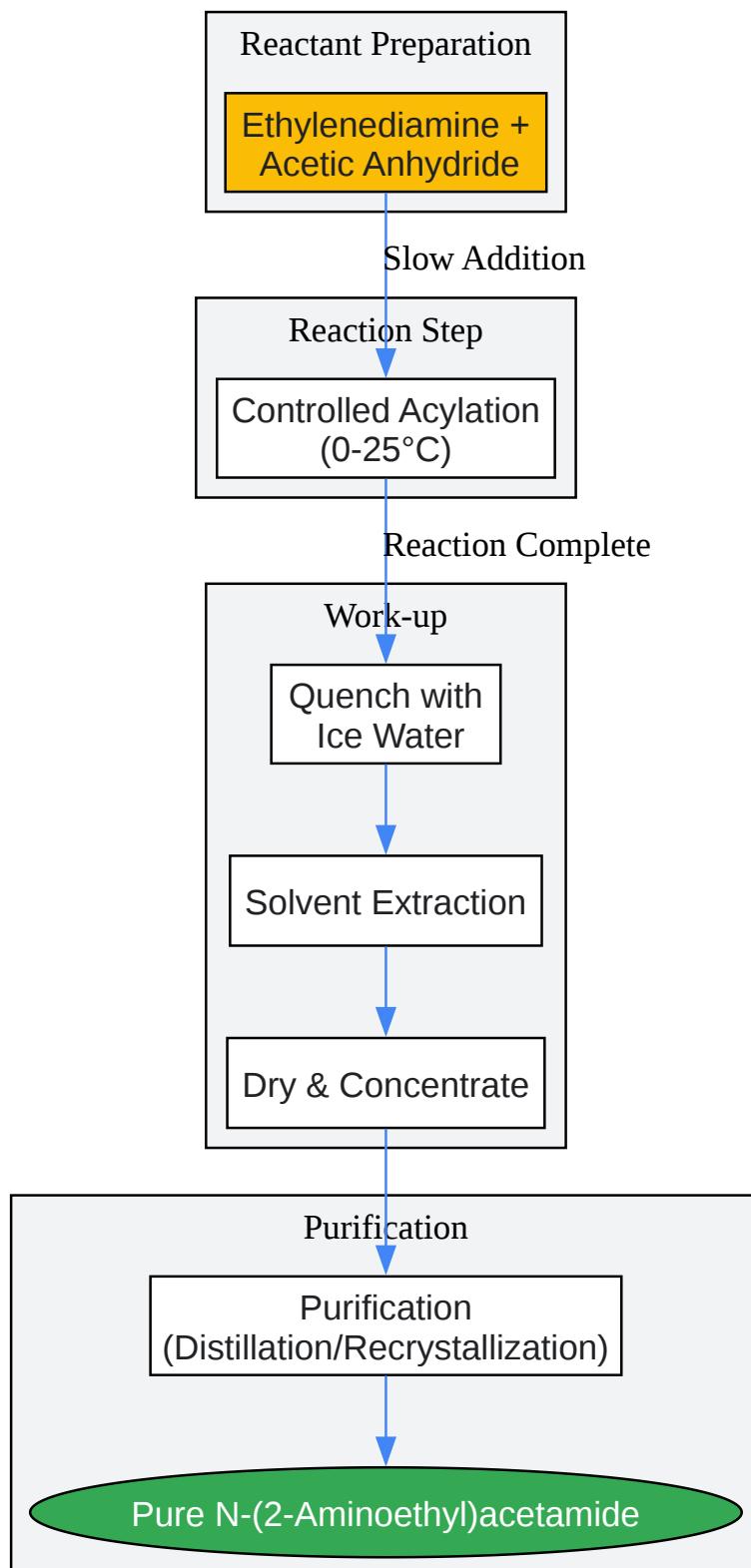
Technique	Data	Source(s)
¹ H NMR	Spectra available from suppliers like Sigma-Aldrich.	[5]
¹³ C NMR	Spectra available from suppliers like Sigma-Aldrich.	[5]
IR Spectroscopy	Expected peaks: N-H stretch (~3300 cm ⁻¹), C-H stretch (~2950 cm ⁻¹), C=O stretch (Amide I, ~1650 cm ⁻¹), N-H bend (Amide II, ~1560 cm ⁻¹).	[8]
Mass Spectrometry	Molecular Ion [M] ⁺ : m/z 102.	[5]
InChI	InChI=1S/C4H10N2O/c1-4(7)6-3-2-5/h2-3,5H2,1H3, (H,6,7)	[5] [6]
SMILES	CC(=O)NCCN	[5] [6]

Synthesis and Purification

The most common synthesis route for **N-(2-Aminoethyl)acetamide** is the direct acylation of ethylenediamine.[\[9\]](#)

Experimental Protocol: Synthesis by Acylation

Objective: To synthesize **N-(2-Aminoethyl)acetamide** via the acylation of ethylenediamine with acetic anhydride.


Materials:

- Ethylenediamine
- Acetic anhydride
- Ice water

- Suitable solvent (e.g., Dichloromethane)
- Sodium sulfate (anhydrous)

Procedure:

- In a round-bottom flask, dissolve ethylenediamine in a suitable solvent and cool the mixture in an ice bath.
- Slowly add acetic anhydride dropwise to the cooled solution while stirring. A 1:1 molar ratio is ideal to favor mono-acetylation.[\[10\]](#)
- Maintain the reaction temperature between 20-25°C.[\[9\]](#)
- Monitor the reaction progress using Thin-Layer Chromatography (TLC).
- Once the reaction is complete, quench the reaction by pouring the mixture into ice water.[\[9\]](#)
- Extract the aqueous layer with an organic solvent like dichloromethane.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **N-(2-Aminoethyl)acetamide**.

Experimental Protocol: Purification

Objective: To purify crude **N-(2-Aminoethyl)acetamide**.

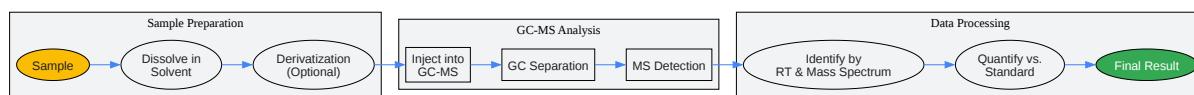
Method 1: Fractional Distillation

- Set up a fractional distillation apparatus for vacuum distillation.
- Heat the crude product under reduced pressure.
- Collect the fraction boiling at approximately 125-135°C at 4-5 mmHg.^[4] This method is effective for removing non-volatile impurities.

Method 2: Recrystallization

- Since the compound is a low-melting, hygroscopic solid, recrystallization can be challenging but effective.^[4]
- Dissolve the crude product in a minimal amount of hot dioxane.
- Slowly add diethyl ether (Et₂O) until the solution becomes cloudy.
- Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
- Collect the purified crystals by filtration and dry them under vacuum.^[4]

Analytical Methods

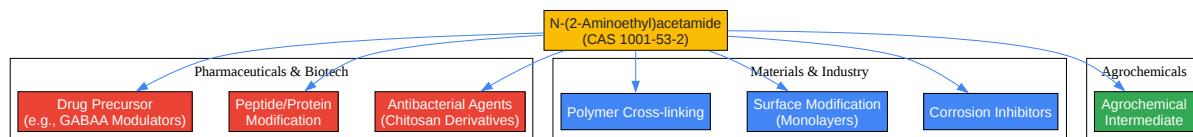

Quantitative analysis and characterization of **N-(2-Aminoethyl)acetamide** can be performed using standard chromatographic and spectroscopic techniques. The protocols are based on methods for structurally similar long-chain fatty acid amides.^{[11][12]}

Experimental Protocol: GC-MS Analysis

Objective: To identify and quantify **N-(2-Aminoethyl)acetamide** using Gas Chromatography-Mass Spectrometry (GC-MS).

Procedure:

- Sample Preparation: Dissolve a known quantity of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
- Derivatization (Optional): For improved volatility and peak shape, the primary amine can be derivatized using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).^[11] This involves heating the dried sample with the derivatizing agent.
- Injection: Inject 1 μ L of the prepared sample into the GC-MS system.
- GC Conditions (Typical):
 - Column: Standard non-polar column (e.g., DB-5ms).
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
 - Oven Program: Initial temperature of 100°C, ramp at 10°C/min to 250°C, and hold for 5 minutes.
 - Injector: Splitless mode at 250°C.^[12]
- MS Conditions (Typical):
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Scan Range: m/z 40-300.
- Data Analysis: Identify the compound by its retention time and mass spectrum, comparing it to a known standard. Quantify using an internal or external standard calibration curve.


[Click to download full resolution via product page](#)

Caption: A typical workflow for the analytical characterization by GC-MS.

Applications in Research and Development

N-(2-Aminoethyl)acetamide is a key intermediate with diverse applications stemming from its two reactive functional groups.[2][3]

- Pharmaceutical Synthesis: It serves as a precursor for more complex molecules, particularly in developing drugs that may target the central nervous system.[3] It has been used as a starting material in the synthesis of α 5-GABAA receptor regulators.[13]
- Polymer Chemistry: It is employed as a cross-linking agent to modify and enhance the properties of polymers and resins.[3]
- Biotechnology: The compound is used in the modification of peptides and proteins.[3] For example, a derivative, 3,6-O-[N-(2-aminoethyl)-acetamide-yl]-chitosan, has shown good water solubility and antibacterial activity against *E. coli* and *S. aureus*.[14]
- Material Science: It may be used to prepare mixed two-component monolayers on glassy carbon surfaces.[4][15]
- Agrochemicals: It is a building block in the synthesis of various agrochemicals.[2]
- Other Industrial Uses: The compound finds use in the formulation of corrosion inhibitors and dispersants.[1]

[Click to download full resolution via product page](#)

Caption: Key application areas for **N-(2-Aminoethyl)acetamide**.

Safety and Handling

N-(2-Aminoethyl)acetamide is classified as hazardous and requires careful handling.

- Hazard Identification: Causes severe skin burns and eye damage.[16][17] It may also cause respiratory irritation.[17]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety goggles or a face shield.[17][18] Work in a well-ventilated area or under a chemical fume hood.[17]
- First Aid Measures:
 - Skin Contact: Immediately flush skin with plenty of water for at least 20 minutes and remove contaminated clothing.[17][18]
 - Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present.[16][17] Seek immediate medical attention.
 - Ingestion: Rinse mouth but do NOT induce vomiting.[16]
 - Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[17][18]
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[17] It is hygroscopic and should be stored under an inert atmosphere.[17][19]
- Incompatible Materials: Strong oxidizing agents.[17]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. CAS 1001-53-2: N-Acetylenediamine | CymitQuimica [cymitquimica.com]
- 3. N-(2-Aminoethyl)acetamide [myskinrecipes.com]
- 4. N-Acetylenediamine | 1001-53-2 [chemicalbook.com]
- 5. N-(2-aminoethyl)acetamide | C4H10N2O | CID 66082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-乙酰基乙二胺 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 7. N-Acetylenediamine CAS#: 1001-53-2 [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. N-(2-Aminoethyl)acetamide | 1001-53-2 | Benchchem [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. WO2017097217A1 - Phthalazine derivatives, and preparation method, pharmaceutical composition and use thereof - Google Patents [patents.google.com]
- 14. bocsci.com [bocsci.com]
- 15. N-(2-Aminoethyl)acetamide technical grade, 90 1001-53-2 [sigmaaldrich.com]
- 16. N-(2-Aminoethyl)acetamide, 90%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 17. fishersci.com [fishersci.com]
- 18. N-(2-Aminoethyl)acetamide(1001-53-2) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 19. chemwhat.com [chemwhat.com]
- To cite this document: BenchChem. [N-(2-Aminoethyl)acetamide CAS number 1001-53-2]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b091136#n-2-aminoethyl-acetamide-cas-number-1001-53-2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com